3-Phenoxymandelic acid
Overview
Description
3-Phenoxymandelic acid, also known as 2-hydroxy-2-(3-phenoxyphenyl)acetic acid, is an organic compound with the molecular formula C14H12O4. It is a white solid that is used in various chemical and pharmaceutical applications. The compound is notable for its structural features, which include a phenoxy group attached to a mandelic acid backbone .
Mechanism of Action
Target of Action
It’s known that phenolic compounds, which include 3-phenoxymandelic acid, can interact with a variety of cellular targets, including enzymes and receptors .
Mode of Action
Phenolic compounds are known to modulate genes regulating key processes such as oncogenic transformation of normal cells, growth and development of tumors, and angiogenesis and metastasis . They can also modulate the levels of reactive oxygen species (ROS) in cells, thereby regulating cell proliferation, survival, and apoptosis .
Biochemical Pathways
For instance, mandelic acid, a related compound, has been shown to be involved in the L-phenylalanine pathway in Escherichia coli .
Pharmacokinetics
The pharmacokinetics of a drug can significantly impact its bioavailability and therapeutic effect .
Result of Action
Phenolic compounds have been shown to inhibit the initiation and progression of cancers by modulating genes regulating key processes .
Action Environment
The action of this compound, like all biochemical reactions, likely takes place inside the active site pocket of an enzyme, rather than free in aqueous solution . The microenvironment inside an enzyme’s active site can often be very different from the environment outside in the aqueous solvent . Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Phenoxymandelic acid can be synthesized through several methods. One common approach involves the esterification of this compound with pyrethroid acid chlorides to produce pyrethroid analogs . Another method includes treating 3-phenoxybenzaldehyde cyanohydrin with concentrated hydrochloric acid . The reaction typically involves refluxing the acid with thionyl chloride, followed by purification through distillation .
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification and purification processes. The use of automated reactors and distillation units ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Phenoxymandelic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenylglyoxylic acid and benzaldehyde.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: It can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrous manganese oxide (HMO) and other metal oxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like thionyl chloride and acid chlorides are used for substitution reactions.
Major Products:
Oxidation: Phenylglyoxylic acid and benzaldehyde.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Phenoxymandelic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Mandelic Acid: Similar in structure but lacks the phenoxy group.
Phenyllactic Acid: Contains a similar aromatic ring but with different functional groups.
Phenylglycolic Acid: Another related compound with similar chemical properties.
Uniqueness: 3-Phenoxymandelic acid is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-hydroxy-2-(3-phenoxyphenyl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c15-13(14(16)17)10-5-4-8-12(9-10)18-11-6-2-1-3-7-11/h1-9,13,15H,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUCYPXKIFVDSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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